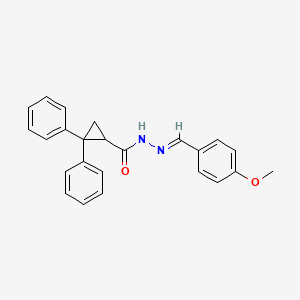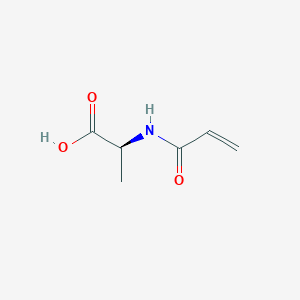
2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide is an organic compound with the molecular formula C11H11ClN2O3 This compound is characterized by the presence of a chloro group, a cyclopropylethyl group, and a nitrobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide typically involves the following steps:
Nitration: The nitration of 4-chlorobenzamide to introduce the nitro group at the para position.
Amidation: The final step involves the formation of the amide bond to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
Reduction: The major product is 2-chloro-N-(1-cyclopropylethyl)-4-aminobenzamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.
Hydrolysis: The products are 2-chloro-4-nitrobenzoic acid and the corresponding amine.
Applications De Recherche Scientifique
2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro and cyclopropylethyl groups contribute to the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-(1-cyclopropylethyl)acetamide
- 2-chloro-N-(1-cyclopropylethyl)-4-methylaniline
- 2-chloro-N-(1-cyclopropylethyl)-N-methylbenzamide
Uniqueness
2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a cyclopropylethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. The nitro group enhances its reactivity, while the cyclopropylethyl group influences its binding interactions and stability.
Propriétés
Formule moléculaire |
C12H13ClN2O3 |
|---|---|
Poids moléculaire |
268.69 g/mol |
Nom IUPAC |
2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide |
InChI |
InChI=1S/C12H13ClN2O3/c1-7(8-2-3-8)14-12(16)10-5-4-9(15(17)18)6-11(10)13/h4-8H,2-3H2,1H3,(H,14,16) |
Clé InChI |
QPMFXXCXIWPRIU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B14909738.png)
![1-(Pyrrolidin-1-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethan-1-one](/img/structure/B14909739.png)









